

7beta-Hydroxyrutaecarpine physical and chemical properties

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Compound of Interest

Compound Name: 7beta-Hydroxyrutaecarpine

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7β-Hydroxyrutaecarpine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7β-Hydroxyrutaecarpine is a naturally occurring quinoline alkaloid that can be isolated from the fruits of *Euodia ruticarpa*. As a derivative of rutaecarpine, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a detailed overview of the physical, chemical, and biological properties of 7β-Hydroxyrutaecarpine, including experimental protocols and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 7β-Hydroxyrutaecarpine is presented below. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₃ N ₃ O ₂	[1]
Molecular Weight	303.31 g/mol	[1]
CAS Number	163815-35-8	[1]
Appearance	Not explicitly reported, likely a solid	-
Melting Point	Not experimentally determined	-
Boiling Point (Predicted)	605.3 ± 65.0 °C	[1]
Density (Predicted)	1.55 ± 0.1 g/cm ³	[1]
pKa (Predicted)	12.48 ± 0.20	[1]
Solubility	Poorly soluble in water. Soluble in methanol, ethanol, isopropanol, and acetone.	-

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 7β-Hydroxyrutaecarpine. The following are predicted and experimental data points.

¹H and ¹³C NMR Spectroscopy: Detailed experimental ¹H and ¹³C NMR data with peak assignments are essential for structural confirmation. While specific experimental spectra for 7β-Hydroxyrutaecarpine are not readily available in public databases, the expected chemical shifts can be inferred from the structure and comparison with related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of 7β-Hydroxyrutaecarpine is expected to show characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl group, N-H stretching for the indole moiety, C=O stretching for the quinazolinone carbonyl group, and C=C and C-N stretching for the aromatic and heterocyclic rings.

Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight,

along with characteristic fragment ions resulting from the cleavage of the quinazolinone and indole ring systems.

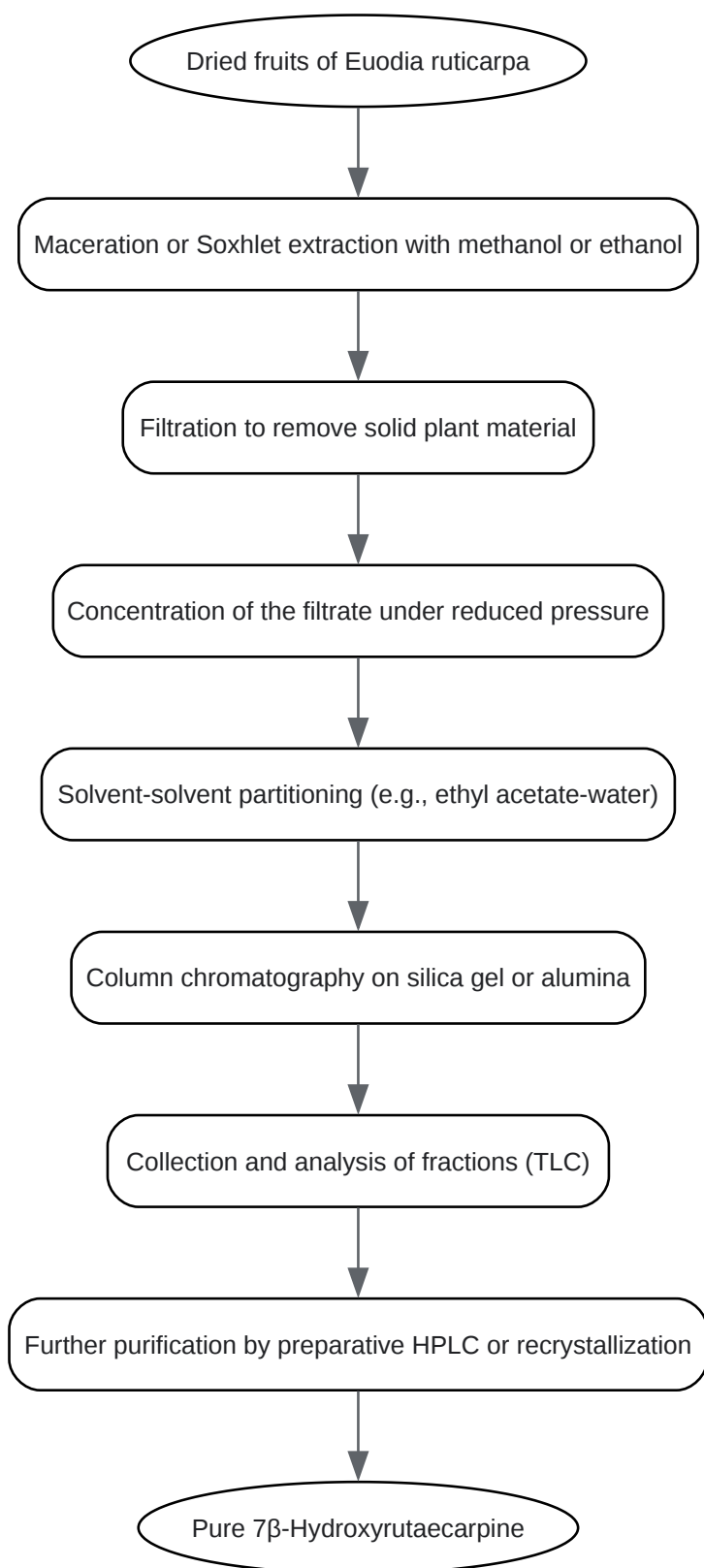
Experimental Protocols

This section outlines detailed methodologies for key experiments related to 7 β -Hydroxyrutaecarpine.

Isolation from *Euodia ruticarpa*

A general procedure for the isolation of alkaloids from *Euodia ruticarpa* is as follows. Specific purification steps for 7 β -Hydroxyrutaecarpine would require further chromatographic optimization.

Workflow for Isolation of 7 β -Hydroxyrutaecarpine



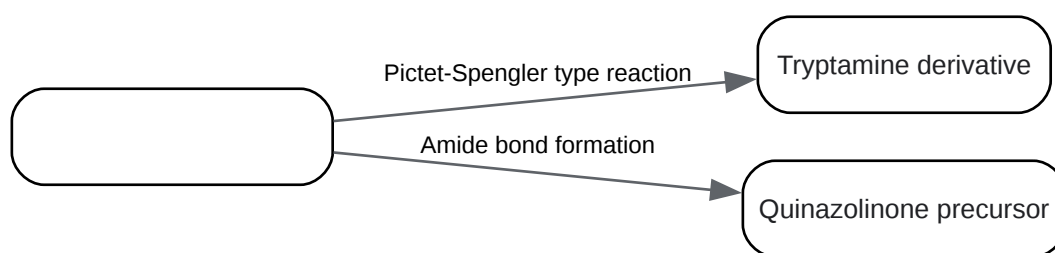
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A generalized workflow for the isolation of 7β-Hydroxyrutaecarpine.

Chemical Synthesis

The total synthesis of 7 β -Hydroxyrutaecarpine has not been extensively reported. However, a plausible synthetic route could be adapted from the synthesis of rutaecarpine and its derivatives. A general retrosynthetic approach is presented below.

Retrosynthetic Analysis of 7 β -Hydroxyrutaecarpine



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A simplified retrosynthetic approach for 7 β -Hydroxyrutaecarpine.

In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

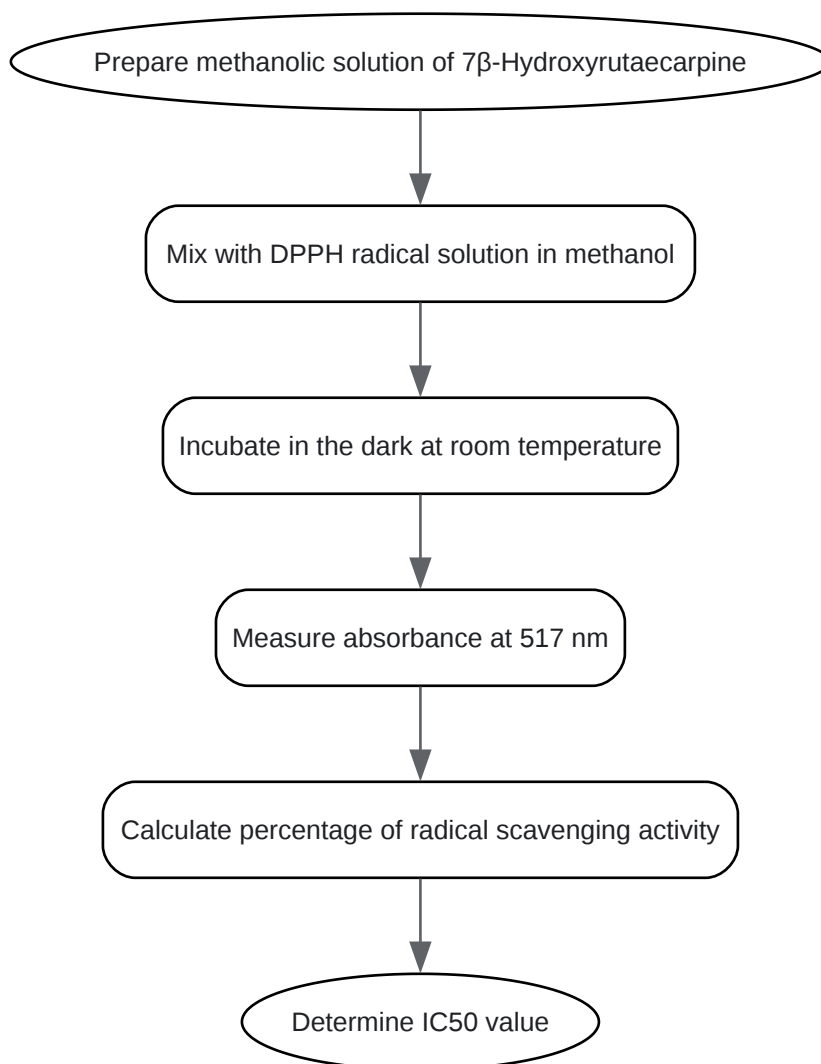
- Preparation of Reagents:
 - Egg albumin solution (0.2% in phosphate-buffered saline, pH 6.4).
 - Phosphate-buffered saline (PBS), pH 6.4.
 - 7 β -Hydroxyrutaecarpine stock solution (in a suitable solvent like DMSO).
 - Diclofenac sodium as a positive control.
- Assay Procedure:
 - The reaction mixture consists of 2.8 mL of PBS, 0.2 mL of egg albumin, and 2 mL of various concentrations of 7 β -Hydroxyrutaecarpine.

- A control group is prepared with the solvent in place of the test compound.
- The mixtures are incubated at 37°C for 15 minutes.
- Denaturation is induced by heating at 70°C for 5 minutes.
- After cooling, the absorbance of the solutions is measured at 660 nm.
- Calculation of Inhibition:
 - The percentage inhibition of protein denaturation is calculated using the formula: %
Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antioxidant Assays (DPPH and ABTS Radical Scavenging)

These assays measure the radical scavenging capacity of the compound.

DPPH Assay Workflow



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Workflow for the DPPH radical scavenging assay.

ABTS Assay: A similar protocol is followed for the ABTS assay, where the compound's ability to decolorize the pre-formed ABTS radical cation is measured spectrophotometrically at 734 nm.

Neuroprotection Assay (SH-SY5Y Cell Viability)

This assay evaluates the potential of 7β-Hydroxyrutaecarpine to protect neuronal cells from oxidative stress-induced cell death.

- Cell Culture:

- Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Assay Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere.
 - Cells are pre-treated with various concentrations of 7 β -Hydroxyrutaecarpine for a specified time (e.g., 24 hours).
 - Oxidative stress is induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
 - After incubation, cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.
- Data Analysis:
 - The absorbance is read at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.

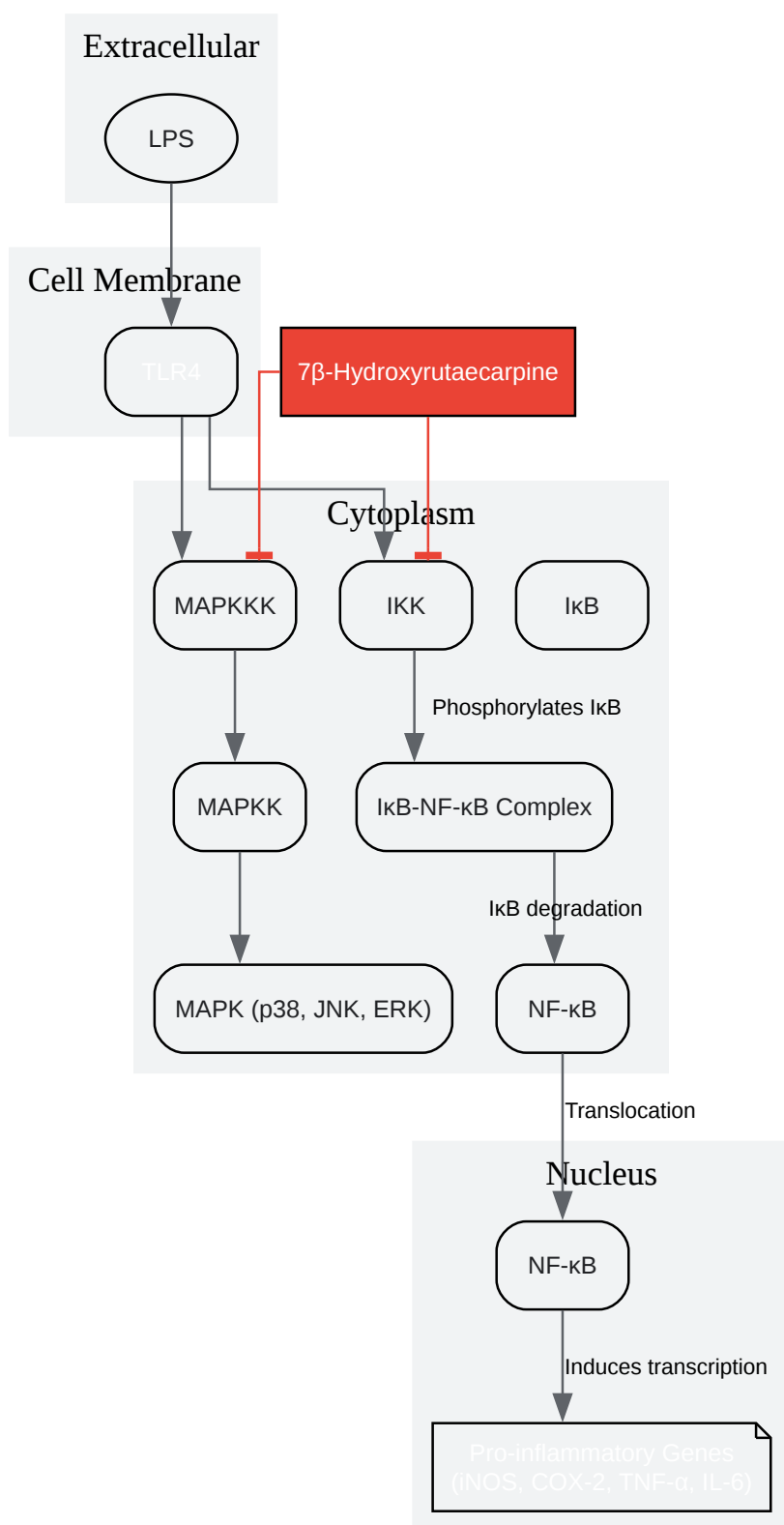
Biological Activities and Signaling Pathways

While research on 7 β -Hydroxyrutaecarpine is still emerging, studies on the parent compound, rutaecarpine, provide strong indications of its potential biological activities and the signaling pathways it may modulate. These include anti-inflammatory, antioxidant, and neuroprotective effects.

Anti-Inflammatory Activity: NF- κ B and MAPK Signaling

Rutaecarpine has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] It is plausible that 7 β -Hydroxyrutaecarpine shares a similar mechanism.

Inhibition of NF- κ B and MAPK Pathways



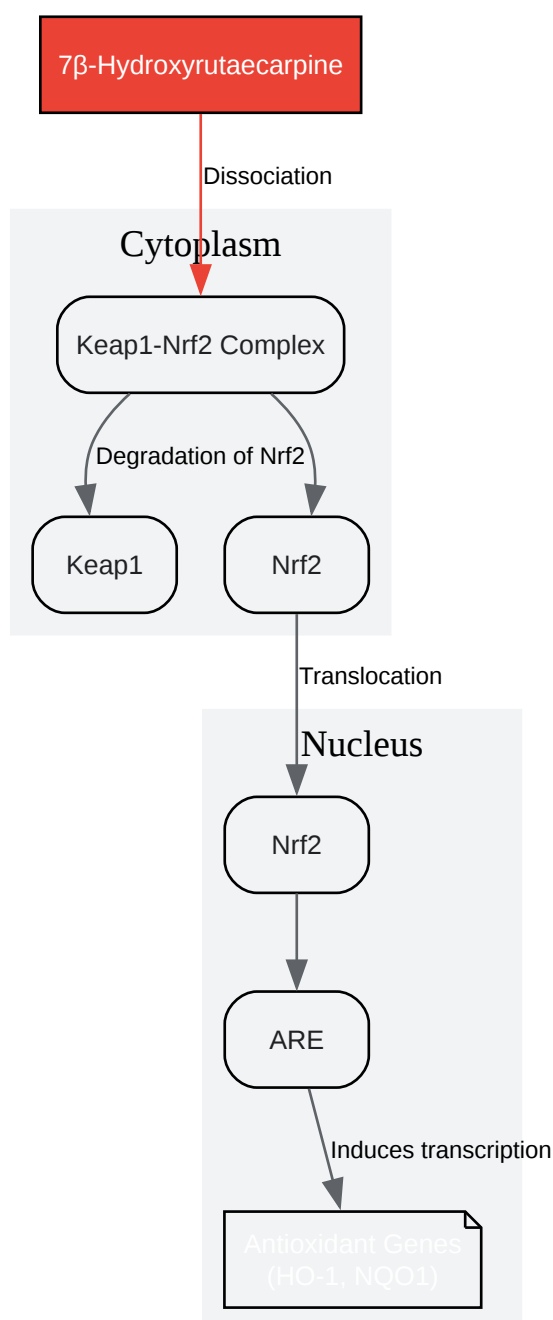
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Proposed inhibition of NF-κB and MAPK pathways by 7β-Hydroxyrutaecarpine.

Antioxidant Activity: Nrf2 Signaling Pathway

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

Activation of the Nrf2 Antioxidant Pathway



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Proposed activation of the Nrf2 pathway by 7 β -Hydroxyrutaecarpine.

Conclusion

7 β -Hydroxyrutaecarpine is a promising natural product with potential therapeutic applications stemming from its predicted anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide has summarized the current knowledge of its physical and chemical characteristics and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its pharmacological profile, including detailed spectroscopic characterization, development of efficient synthetic routes, and comprehensive in vitro and in vivo studies to confirm its mechanisms of action and therapeutic potential. The information presented herein aims to facilitate and inspire future research endeavors in the development of 7 β -Hydroxyrutaecarpine-based therapeutics.

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